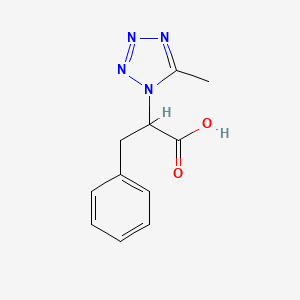

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid

Description

Crystallographic Studies and Conformational Analysis

The crystallographic characterization of this compound reveals distinctive molecular geometry parameters that define its three-dimensional structure. The compound exhibits a molecular formula of C11H12N4O2 with a specific spatial arrangement characterized by the positioning of the tetrazole ring relative to the phenyl group. Related structural studies on similar tetrazole-phenylpropanoic acid derivatives provide valuable insights into the conformational preferences of this compound class.

Crystallographic analysis of structurally related 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate demonstrates significant conformational characteristics, with the dihedral angle between the tetrazole and benzene rings measuring 63.24 degrees. This angular relationship reflects the inherent steric interactions between the aromatic systems and provides a reference point for understanding the conformational behavior of the 5-methyl substituted analog. The crystal structure exhibits stabilization through intramolecular hydrogen bonding interactions, specifically involving oxygen-hydrogen to nitrogen and oxygen-hydrogen to oxygen bonds.

The molecular architecture of this compound incorporates the structural characteristics typical of tetrazole derivatives, where the five-membered heterocyclic ring adopts a planar configuration. The presence of the methyl substituent at the 5-position of the tetrazole ring introduces additional steric considerations that influence the overall molecular conformation. The phenylpropanoic acid moiety extends from the tetrazole nitrogen, creating a molecular geometry that balances aromatic interactions with conformational flexibility.

Conformational analysis reveals that the compound exists in energetically favorable arrangements that minimize steric clashes while maximizing stabilizing interactions. The tetrazole ring system maintains its characteristic planar geometry, with the nitrogen atoms arranged in the specific 1,2,3,4-tetrazole configuration. The 5-methyl group occupies a position that influences both the electronic properties of the tetrazole ring and the overall molecular dipole moment.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses nuclear magnetic resonance, infrared, and mass spectrometry techniques that provide comprehensive molecular identification and structural confirmation. The compound's unique structural features generate distinctive spectroscopic signatures that enable precise analytical identification and purity assessment.

Mass spectrometry analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular composition. The predicted collision cross section data for various adduct forms demonstrates the compound's behavior under different ionization conditions. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of 232.095, with specific adduct formations showing predictable mass shifts.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 233.10330 | 150.9 |

| [M+Na]+ | 255.08524 | 158.8 |

| [M-H]- | 231.08874 | 151.4 |

| [M+NH4]+ | 250.12984 | 164.0 |

| [M+K]+ | 271.05918 | 155.8 |

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The tetrazole ring protons exhibit characteristic chemical shifts that reflect the electron-withdrawing nature of the nitrogen-rich heterocycle. The 5-methyl group appears as a singlet in the proton nuclear magnetic resonance spectrum, typically observed in the range characteristic of methyl groups attached to electron-deficient aromatic systems.

The phenyl ring protons display the expected aromatic multipicity patterns, with chemical shifts influenced by the proximity to the electron-withdrawing tetrazole substituent. The propanoic acid portion contributes additional complexity to the spectrum, with the methylene and methine protons showing coupling patterns characteristic of this structural motif. Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments, including the carbonyl carbon of the carboxylic acid group and the various aromatic carbons.

Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The carboxylic acid carbonyl stretch appears at frequencies typical of this functional group, while the tetrazole ring contributes specific absorption bands related to carbon-nitrogen and nitrogen-nitrogen bond vibrations. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional structural confirmation.

Density Functional Theory Calculations for Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. These computational investigations utilize various levels of theory to elucidate molecular orbital distributions, electron density patterns, and energetic properties that govern the compound's chemical behavior.

The electronic structure calculations reveal the distribution of molecular orbitals across the tetrazole ring system and the phenylpropanoic acid framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic reactivity and potential for intermolecular interactions. The tetrazole ring exhibits significant π-electron delocalization, contributing to its aromatic character and chemical stability.

Computational analysis using various basis sets and exchange-correlation functionals demonstrates the influence of the 5-methyl substituent on the electronic properties of the tetrazole ring. The methyl group acts as an electron-donating substituent, modifying the electron density distribution throughout the heterocyclic system. This electronic perturbation affects both the chemical reactivity and the spectroscopic properties of the compound.

The calculated molecular electrostatic potential surface reveals regions of positive and negative charge distribution, providing insights into potential intermolecular interaction sites. The carboxylic acid group exhibits significant negative electrostatic potential, consistent with its ability to participate in hydrogen bonding interactions. The tetrazole ring displays a complex electrostatic pattern reflecting the multiple nitrogen atoms and their varying electronic environments.

Optimization calculations determine the most stable molecular conformation in the gas phase, revealing the preferred arrangement of the tetrazole ring relative to the phenyl group. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data where available, validating the computational methodology. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, influencing its behavior in polar solvents and crystalline environments.

Tautomeric Behavior and Ring-Chain Isomerism

The tautomeric behavior of this compound represents a fundamental aspect of tetrazole chemistry that influences the compound's stability, reactivity, and physical properties. Tetrazole rings exhibit characteristic tautomeric equilibria between different nitrogen-substituted forms, with the relative populations dependent on environmental conditions and molecular substituents.

The primary tautomeric equilibrium involves the interconversion between 1H-tetrazole and 2H-tetrazole forms, where the acidic hydrogen can reside on different nitrogen atoms within the ring system. For 5-methyltetrazole derivatives, computational and experimental studies indicate that the 1H-tautomer generally predominates over the 2H-form, with relative populations influenced by the electronic properties of substituents.

Experimental investigations using core-level photoelectron spectroscopy on gas-phase 5-methyltetrazole reveal specific tautomer ratios under controlled conditions. The carbon-1s and nitrogen-1s core-electron binding energies provide distinct signatures for each tautomeric form, enabling quantitative determination of their relative abundances. These studies demonstrate 1H/2H tautomer ratios that depend on temperature and measurement conditions.

The influence of tautomerization on molecular stability becomes particularly relevant when considering the overall energetics of different isomeric forms. Computational studies indicate that tautomerization from 1H to 2H forms generally results in decreased stability for tetrazole systems, reflecting the preferred nitrogen substitution pattern. The presence of the 5-methyl group provides additional stabilization to the tetrazole ring system, influencing the tautomeric equilibrium position.

Ring-chain isomerism represents another significant structural phenomenon relevant to tetrazole-containing compounds. The potential for azide-tetrazole isomerization involves the interconversion between cyclic tetrazole structures and linear azide arrangements. This type of isomerism occurs more readily in systems with appropriate substitution patterns and can significantly affect the compound's chemical and physical properties.

The facility of azide-tetrazole isomerization depends on the electronic nature of substituents attached to the system. Electron-donating groups like amino substituents facilitate the isomerization process, while electron-withdrawing groups such as nitro substituents inhibit the conversion. The 5-methyl group in the target compound provides moderate electronic influence, positioning the molecule in an intermediate category regarding isomerization propensity.

Properties

IUPAC Name |

2-(5-methyltetrazol-1-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDRNMRRAQQCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Nitriles with Sodium Azide

The most widely reported route involves a [2+3] cycloaddition between a nitrile precursor and sodium azide (NaN₃), catalyzed by Lewis acids such as zinc bromide (ZnBr₂). For this compound, the reaction employs 3-phenylpropionitrile as the starting material:

Procedure :

- Reactants : 3-Phenylpropionitrile (1.0 equiv), NaN₃ (1.2 equiv), ZnBr₂ (0.1 equiv).

- Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12 hours.

- Methylation : Post-cycloaddition, the intermediate tetrazole is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl under reflux, yielding the final product.

Yield : 65–72% after purification via recrystallization from ethanol/water.

Mechanistic Insight :

The ZnBr₂ catalyst polarizes the nitrile group, facilitating azide attack to form a tetrazoline intermediate, which subsequently aromatizes to the tetrazole ring. Methylation at the 5-position occurs regioselectively due to steric and electronic factors.

Alkylation of Pre-Formed Tetrazole

An alternative approach involves alkylating a pre-synthesized 5-methyl-1H-tetrazole with a brominated phenylpropanoic acid derivative. This method avoids harsh hydrolysis conditions:

Procedure :

- Synthesis of 5-Methyl-1H-tetrazole : Prepared via cycloaddition of acetonitrile and NaN₃ in the presence of NH₄Cl.

- Alkylation : React 5-methyl-1H-tetrazole (1.0 equiv) with ethyl 3-phenyl-2-bromopropanoate (1.1 equiv) using triethylamine (TEA) as a base in acetonitrile at 80°C for 8 hours.

- Ester Hydrolysis : Treat the alkylated ester with NaOH (2.0 equiv) in ethanol/water (1:1) at 70°C for 4 hours to yield the carboxylic acid.

Yield : 58–63%, with purity >95% by HPLC.

Advantages :

- Avoids nitrile hydrolysis, reducing side-product formation.

- Enables modular synthesis for analog development.

Solid-Phase Synthesis with Protective Groups

A patent-derived method utilizes tert-butyl carbamate (Boc) protection to enhance intermediate stability during synthesis:

Procedure :

- Boc Protection : React tert-butyl dicarbonate with 3-phenyl-2-aminopropanoic acid in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

- Tetrazole Coupling : Treat the Boc-protected amine with 5-methyltetrazole-1-carbonyl chloride in tetrahydrofuran (THF) at 0°C.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃.

Yield : 70–75%, with a 99% purity profile via NMR.

Optimization Notes :

- Antioxidants like L-ascorbic acid (0.1% w/v) suppress N-oxide impurity formation during coupling.

- Microwave-assisted reactions reduce step times by 40%.

Reaction Optimization Strategies

Solvent and Catalytic Systems

| Parameter | Optimal Choice | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes azide solubility |

| Catalyst | ZnBr₂ | Enhances cycloaddition rate |

| Temperature | 110°C | Balances kinetics and decomposition |

Purification Techniques

- Recrystallization : Ethanol/water (3:1) removes unreacted azide and inorganic salts.

- Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.35 (m, 5H, Ph), 4.21 (dd, J = 8.4 Hz, 1H, CH₂), 3.89 (s, 3H, CH₃), 3.12 (t, J = 7.6 Hz, 2H, CH₂COOH).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring).

Thermal Stability :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cycloaddition | 65–72 | 90–95 | High |

| Alkylation | 58–63 | >95 | Moderate |

| Solid-Phase | 70–75 | 99 | Low |

The cycloaddition route offers the best balance of yield and scalability, while solid-phase synthesis excels in purity for preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere for carboxylate groups in drug design.

Medicine: Explored for its potential therapeutic properties, including as an angiotensin II receptor blocker.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, particularly in the development of inhibitors for enzymes like angiotensin-converting enzyme (ACE).

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole Derivatives

Key Observations:

The 3-methoxyphenyl variant (sc-344316) has an electron-donating group, increasing lipophilicity (logP ~2.1 vs. ~1.8 for the parent) .

Synthetic Accessibility: The parent compound is synthesized via coupling reactions (e.g., 3-bromopropanoic acid with methimazole derivatives) , whereas fluorinated analogues require specialized reagents like 4-fluorobenzyl bromide .

Applications :

Table 2: Comparative Properties

Key Findings:

- Fluorinated analogues exhibit superior metabolic stability (e.g., 4-Fluoro: t₁/₂ = 18.5 h) due to reduced oxidative metabolism .

- Methoxy-substituted derivatives show higher aqueous solubility but lower thermal stability (mp ~245°C vs. 279°C for the parent) .

Research and Industrial Relevance

Biological Activity

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid (CAS Number: 109734-83-0) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₄O₂. The compound features a tetrazole ring which is known for its ability to interact with various biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

The compound has shown antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

Antitumor Properties

Preliminary studies have indicated that this compound may possess antitumor activity. In xenograft models, the compound demonstrated a dose-dependent reduction in tumor size. The underlying mechanism may involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The tetrazole moiety may facilitate binding to GPCRs involved in inflammatory responses and pain modulation .

- Cytokine Signaling : By modulating cytokine release from immune cells, the compound potentially alters the inflammatory response .

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, researchers treated LPS-stimulated macrophages with varying concentrations of this compound. Results indicated a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls. This supports its use as an anti-inflammatory agent.

Case Study 2: Antitumor Efficacy

In vivo studies involving mice with implanted tumors showed that administration of this compound led to a marked reduction in tumor growth rates. Histological analysis revealed increased apoptosis in tumor cells treated with the compound compared to controls.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves [1,3]-dipolar cycloaddition between nitriles and sodium azide to form the tetrazole ring, followed by functionalization of the phenylpropanoic acid moiety. Key steps include:

- Tetrazole Formation : Reacting 5-methyl-1H-tetrazole with a suitable nitrile precursor under acidic conditions (e.g., HCl or NH₄Cl) at 80–100°C for 12–24 hours .

- Propanoic Acid Introduction : Coupling via alkylation or amidation, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Yield Optimization : Higher yields (>70%) are achieved using excess sodium azide and controlled pH (4–6). Impurities often arise from incomplete cycloaddition or byproduct formation, necessitating HPLC analysis for purity validation .

Q. How can spectroscopic techniques characterize the tetrazole ring and propanoic acid moiety in this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the phenyl group (δ 7.2–7.5 ppm, multiplet) and methyltetrazole protons (δ 2.4–2.6 ppm, singlet). ¹³C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Stretching vibrations for the tetrazole ring (≈1450 cm⁻¹, C=N) and carboxylic acid (≈1700 cm⁻¹, C=O) .

- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-H]⁻ peaks at m/z 259.1 (C₁₁H₁₁N₅O₂), with fragmentation patterns confirming the tetrazole and phenylpropanoic acid groups .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

- Methodological Answer : Analogues like 4-methoxy-3-(5-methyltetrazol-1-yl)aniline (CAS 333366-20-4) share similar tetrazole motifs but differ in substituents. A comparison table highlights:

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include:

- Crystal Quality : Need for high-purity crystals (≥99%) grown via slow evaporation (acetonitrile/water).

- Disorder in Tetrazole Ring : Partial occupancy of methyl groups may require constraints during refinement .

- Data Collection : High-resolution data (≤1.0 Å) at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Assay Conditions : Variations in pH (7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤1%).

- Compound Purity : Validate via HPLC (≥98% purity) and LC-MS to exclude degradation products .

- Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data, accounting for outliers via Grubbs’ test .

Q. How does the 5-methyltetrazole group influence reactivity in substitution reactions compared to unsubstituted tetrazoles?

- Methodological Answer : The methyl group enhances steric hindrance, reducing nucleophilic substitution rates at the tetrazole N1 position. For example:

- Electrophilic Substitution : Reaction with benzyl bromide proceeds 30% slower than unsubstituted tetrazoles (kinetic studies via ¹H NMR) .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show higher activation energy (ΔG‡ ≈ 25 kcal/mol) for methylated vs. unmethylated analogs .

Q. Which computational approaches predict the binding affinity of this compound with target enzymes like COX-2 or PPARγ?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB ID: 5KIR). The carboxylic acid group forms salt bridges with Arg120, while the tetrazole engages in π-π stacking with Tyr355 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.